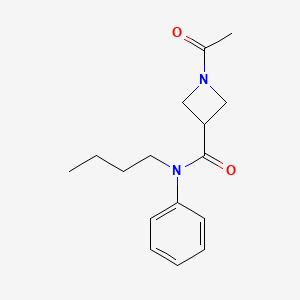

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide

Description

1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide is a heterocyclic carboxamide featuring a four-membered azetidine ring substituted with acetyl, butyl, and phenyl groups. Its structural complexity arises from the combination of sterically demanding substituents (N-butyl and N-phenyl) and the polar acetyl-carboxamide moiety.

Properties

IUPAC Name |

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-4-10-18(15-8-6-5-7-9-15)16(20)14-11-17(12-14)13(2)19/h5-9,14H,3-4,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGCWUVKGNOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of N-butyl-N-phenylamine with a suitable acylating agent can lead to the formation of the azetidine ring.

Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-Acetyl-N-butyl-N-phenylazetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.

Materials Science: Due to its unique structural properties, the compound is explored for use in the synthesis of advanced materials, such as polymers and coatings with specific functionalities.

Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide and analogous carboxamide derivatives:

Key Findings:

Structural Complexity and Directing Groups: The azetidine derivative’s acetyl-carboxamide group may act as a directing group in catalysis, akin to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, steric hindrance from the N-butyl and N-phenyl groups could limit its coordination efficiency compared to less bulky analogs.

Solvent and Reaction Media :

- Ionic liquids, as highlighted in , enhance catalyst recovery in biphasic systems. If 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide is employed in such media, its hydrophobic substituents (butyl, phenyl) might improve phase separation, though this remains speculative without experimental data.

This could limit high-temperature applications unless stabilized by electron-withdrawing groups (e.g., acetyl).

Notes on Evidence Limitations

Thus, this analysis infers properties from structurally related compounds (e.g., benzamides ) and broader catalytic contexts (e.g., ionic liquids ). Experimental validation is critical to confirm hypothesized behaviors.

Biological Activity

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine ring is synthesized through cyclization reactions involving N-butyl-N-phenylamine and an acylating agent.

- Carboxamide Formation : The carboxamide group is introduced by reacting the intermediate with a carboxylating agent like carbon dioxide or a carboxylic acid derivative.

These methods can be optimized using specific catalysts and controlled conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of azetidine compounds, including 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide, exhibit significant antimicrobial activity. For instance, similar compounds have shown strong bactericidal effects against various bacteria, particularly Staphylococcus species . The presence of functional groups in these compounds may influence their interaction with microbial targets.

Cytotoxicity

Cytotoxicity studies on related azetidine derivatives reveal variable effects on different cell lines. For example, certain derivatives demonstrated significant cytotoxic effects on L929 normal cells while promoting cell viability in others . Understanding the cytotoxic profile of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide is critical for assessing its safety and therapeutic potential.

The mechanism of action for this compound involves its interaction with specific biological macromolecules. It may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved in its action.

Comparative Analysis

To understand the unique properties of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-butylazetidine-3-carboxamide | Lacks acetyl and phenyl groups | Different chemical properties |

| N-phenylazetidine-3-carboxamide | Lacks butyl group | Varies in stability and interactions |

| 1-acetylazetidine-3-carboxamide | Lacks butyl and phenyl groups | Affects stability and biological targets |

The distinct combination of functional groups in 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide imparts unique chemical and biological properties compared to its analogs.

Case Studies

A review of literature highlights various case studies focusing on azetidine derivatives:

- Antimicrobial Studies : Several studies have reported on the antimicrobial efficacy of azetidine derivatives against resistant bacterial strains, showcasing their potential as therapeutic agents.

- Cytotoxicity Profiles : Investigations into the cytotoxic effects of related compounds have provided insights into their safety profiles, indicating that modifications to the azetidine structure can significantly alter toxicity levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide, and what key reaction conditions should be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and acylation steps. For instance, N-alkylation of azetidine precursors with butyl and phenyl groups under anhydrous conditions using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C ensures selective substitution. Subsequent acetylation with acetyl chloride in dichloromethane at 0–5°C minimizes side reactions. Critical parameters include temperature control to prevent azetidine ring opening and stoichiometric precision to avoid over-alkylation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide?

- Methodological Answer : Use a combination of analytical techniques:

High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy).

¹H/¹³C NMR in deuterated DMSO to verify substitution patterns and detect rotamers.

HPLC analysis with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to ensure ≥98% purity.

Differential scanning calorimetry (DSC) to assess crystallinity and thermal stability.

Cross-validate results with 2D NMR (COSY, HSQC) for stereochemical assignments .

Q. What stability considerations are critical for long-term storage of this compound, and how should degradation be monitored?

- Methodological Answer : Store desiccated at -20°C in amber vials under argon to prevent hydrolysis and oxidation. Conduct accelerated stability studies at 40°C/75% relative humidity (RH) for 6 months with quarterly HPLC-UV analysis (210 nm detection). Monitor degradation products (e.g., free carboxylic acid from amide hydrolysis via retention time shifts). Use mass balance calculations to quantify parent compound vs. degradants .

Advanced Research Questions

Q. How can computational reaction pathway modeling enhance the synthesis optimization of this azetidine derivative?

- Methodological Answer : Implement quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states during azetidine ring formation. Use nudged elastic band (NEB) methods to identify energy barriers for N-acylation vs. O-acylation pathways. Validate predictions through kinetic studies using in situ FTIR to track intermediates. Combine with molecular dynamics simulations in explicit solvent models (e.g., water/DMF) to predict regioselectivity .

Q. What experimental design strategies effectively resolve contradictory bioactivity data across assay systems?

- Methodological Answer : Apply a three-tiered approach:

Standardized assay protocols with positive/negative controls (e.g., reference inhibitors).

Multivariate ANOVA to isolate variables causing discrepancies (e.g., serum protein binding differences).

Isothermal titration calorimetry (ITC) to directly measure binding thermodynamics to receptors.

Cross-correlate findings with molecular docking studies of ligand-receptor conformations .

Q. What advanced separation techniques are optimal for resolving stereoisomers during purification?

- Methodological Answer : Use chiral stationary phase HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Optimize mobile phase composition via Design of Experiments (DoE) , varying ethanol content (15–25% v/v) in heptane with 0.1% diethylamine. Apply ultra-performance convergence chromatography (UPC²) with CO₂-based mobile phases for enhanced resolution. Characterize enantiomers via circular dichroism spectroscopy .

Q. How should researchers design multi-parametric optimization studies for large-scale production?

- Methodological Answer : Implement a Box-Behnken experimental design with critical parameters: reaction temperature (60–100°C), catalyst loading (1–5 mol%), solvent ratio (DMF/H₂O 9:1 to 7:3), and mixing speed (200–600 rpm). Use response surface methodology to maximize yield while minimizing impurities. Validate scalability in a 10 L continuous flow reactor with real-time monitoring via ReactIR .

Q. What mechanistic studies are essential to understand the compound's metabolic fate in biological systems?

- Methodological Answer : Conduct Phase I metabolism analysis using:

Human liver microsome incubations with NADPH cofactor (analyzed by UPLC-QTOF-MS/MS).

CYP isoform inhibition studies with selective inhibitors (e.g., ketoconazole for CYP3A4).

Stable isotope labeling (¹³C at acetyl group) to track metabolic pathways.

Validate through in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.